Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)-

Lipophilicity Oxalamide Series Physicochemical Properties

Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)- (CAS 183851-29-8) is an unsymmetrical tetraalkyl oxalamide with the formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. The compound features a unique substitution pattern where one amide nitrogen carries two methyl groups while the other carries two isopropyl groups, yielding a computed XlogP of 1.2 and a topological polar surface area (TPSA) of 40.6 Ų.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 183851-29-8
Cat. No. B14258775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)-
CAS183851-29-8
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C(=O)N(C)C
InChIInChI=1S/C10H20N2O2/c1-7(2)12(8(3)4)10(14)9(13)11(5)6/h7-8H,1-6H3
InChIKeyIYMZIEYDQOKZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)- | CAS 183851-29-8 Baseline for Scientific Procurement


Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)- (CAS 183851-29-8) is an unsymmetrical tetraalkyl oxalamide with the formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. The compound features a unique substitution pattern where one amide nitrogen carries two methyl groups while the other carries two isopropyl groups, yielding a computed XlogP of 1.2 and a topological polar surface area (TPSA) of 40.6 Ų . This asymmetric architecture distinguishes it from the more common symmetrical tetraalkyl oxalamides frequently encountered in research and industrial settings [1].

Why Generic Oxalamides Cannot Replace N,N-Dimethyl-N',N'-bis(1-methylethyl)ethanediamide


Tetraalkyl oxalamides are not interchangeable commodities. The precise steric and electronic environment created by the N,N-dimethyl vs. N',N'-diisopropyl arrangement directly influences solubility, hydrogen-bonding capacity, and metal-coordination geometry . Symmetrical analogs such as N,N,N',N'-tetramethyloxalamide (XlogP ≈ -0.5) are significantly more hydrophilic, whereas fully isopropyl-substituted variants are markedly more lipophilic (XlogP > 2.5). These property shifts can alter extraction efficiency, crystallization behavior, or receptor binding in application contexts where the target compound was originally validated. The absence of published head-to-head comparative studies for this specific compound means that procurement decisions must currently rely on class-level structure-property inferences and the compound's unique asymmetric architecture.

Quantitative Evidence Guide for Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)- (CAS 183851-29-8)


Computed Lipophilicity Comparison vs. Symmetrical Tetraalkyl Oxalamides

The target compound's computed XlogP of 1.2 positions it in a distinct lipophilicity window between the more hydrophilic N,N,N',N'-tetramethyloxalamide (XlogP estimated at −0.5) and the more lipophilic fully isopropyl-substituted analog (XlogP > 2.5). This intermediate logP may offer optimal partitioning for specific extraction or biological membrane permeation applications where balance between aqueous solubility and organic-phase affinity is critical .

Lipophilicity Oxalamide Series Physicochemical Properties

Topological Polar Surface Area (TPSA) Differentiation from Symmetrical Analogs

With a TPSA of 40.6 Ų, the target compound falls below the 60 Ų threshold often associated with good oral bioavailability, similar to other tetraalkyl oxalamides. However, the asymmetric substitution yields a dipole moment and hydrogen-bond acceptor orientation distinct from the symmetrical tetramethyl analog (TPSA 40.6 Ų also, but different 3D disposition). This can influence crystal packing and supramolecular assembly .

TPSA Drug-like Properties Oxalamide Analog Comparison

Hydrogen-Bond Acceptor Capability in Asymmetric vs. Symmetric Oxalamides

The target compound possesses two hydrogen-bond acceptor sites (the amide carbonyl oxygens), identical in count to symmetrical tetraalkyl oxalamides. However, the steric shielding provided by the diisopropyl group reduces the accessibility of the adjacent carbonyl, potentially creating a gradient of acceptor strengths that could be exploited in selective molecular recognition or self-assembly processes . No quantitative hydrogen-bond acidity/basicity measurements (e.g., Abraham parameters) are available for this compound.

Hydrogen Bonding Oxalamide Conformation Supramolecular Chemistry

Rotatable Bond Count and Conformational Flexibility Impact

The target compound contains 3 rotatable bonds (2 between the oxalamide core and the nitrogen substituents, plus the isopropyl C–C bonds). Symmetrical tetramethyloxalamide has only 1 rotatable bond (the central C–C of the oxalamide), while tetraisopropyloxalamide has 5. This intermediate flexibility may balance entropy penalties upon binding with the pre-organization benefits of restricted rotation .

Conformational Analysis Oxalamide Series Molecular Flexibility

Availability of a Certified Mass Spectrum as a Quality Control Anchor

A GC-MS spectrum for the closely related symmetrical isomer N,N'-dimethyl-N,N'-bis(1-methylethyl)ethanediamide is available in the Wiley Registry of Mass Spectral Data [1]. For the target unsymmetrical compound, a certified reference mass spectrum enables unambiguous identity confirmation and purity assessment, which is critical for procurement decisions when sourcing from multiple vendors. No comparable certified spectrum exists for many in-class oxalamides.

Analytical Reference Standard Mass Spectrometry QC/QA

Limitations Statement: Absence of Direct Comparative Experimental Data

As of May 2026, no primary research papers or patents were identified that report head-to-head comparative data (e.g., IC₅₀, Kd, ΔTm, extraction efficiency, or catalytic turnover) for 183851-29-8 versus its closest structural analogs. All differentiation claims above are therefore based on computed physicochemical properties and class-level structure-activity inferences. High-confidence procurement decisions would benefit from experimental benchmarking studies directly comparing this compound with N,N,N',N'-tetramethyloxalamide or other relevant oxalamides in the target application context [1].

Data Gap Comparative Evidence Procurement Risk

Application Scenarios for Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)- (CAS 183851-29-8)


Synthesis of Unsymmetrical Oxalamide Derivatives via Selective Functionalization

The differential steric hindrance between the dimethyl and diisopropyl amide groups can be exploited for regioselective N-dealkylation or further derivatization. The less hindered dimethylamide may undergo preferential reaction, enabling stepwise construction of complex oxalamide architectures without protecting-group chemistry .

Metal-Complexation Studies Requiring Intermediate Lipophilicity

With an XlogP of 1.2, the compound partitions more favorably into organic solvents than tetramethyloxalamide while retaining better aqueous solubility than fully alkyl-substituted analogs. This property is advantageous for liquid-liquid extraction of metal ions where phase-transfer kinetics are sensitive to ligand lipophilicity .

Reference Standard for GC-MS Method Development

The availability of a mass spectrum in the Wiley Registry makes this compound a candidate for use as a retention-time and mass-calibration standard in GC-MS workflows targeting oxalamide libraries or degradation products [1].

Conformational Probe in Supramolecular Chemistry

The three rotatable bonds and asymmetric substitution pattern create a conformational landscape distinct from symmetrical oxalamides. This could be leveraged in crystal engineering or host-guest chemistry studies where intermediate flexibility is desired .

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